![molecular formula C17H18O5 B12528076 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde CAS No. 656810-20-7](/img/structure/B12528076.png)
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 3,4,5-trimethoxyphenylmethoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with 4-hydroxybenzaldehyde under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the compound can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide. The final step involves the oxidation of the methyl group to an aldehyde using various synthetic methods .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, bromine.
Major Products
Oxidation: 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzoic acid.
Reduction: 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets and pathways. For instance, compounds containing the 3,4,5-trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the methoxybenzyl moiety.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group but has an ethylamine side chain instead of the benzaldehyde group.
Combretastatin A-4: A potent microtubule targeting agent that also contains the trimethoxyphenyl group.
Propriétés
Numéro CAS |
656810-20-7 |
|---|---|
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O5/c1-19-15-8-13(9-16(20-2)17(15)21-3)11-22-14-6-4-12(10-18)5-7-14/h4-10H,11H2,1-3H3 |
Clé InChI |
BWPYAEKBIYYFAR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)COC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


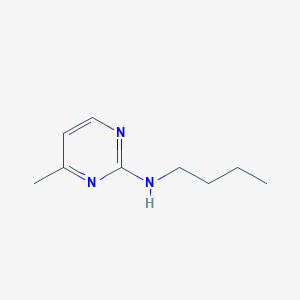
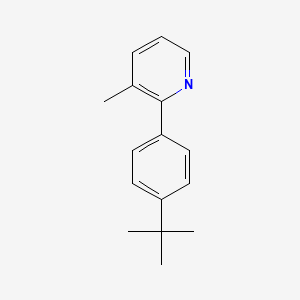
![N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide](/img/structure/B12528000.png)
![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)
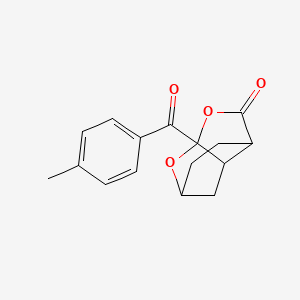
![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)
![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)

![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
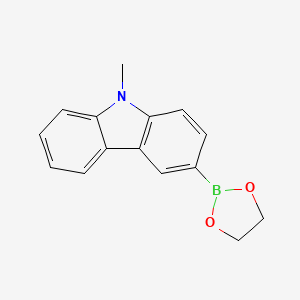
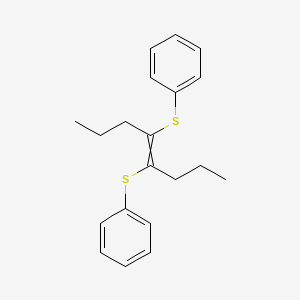
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)

